molecular formula C6H7FO2 B12938155 3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid

3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid

Cat. No.: B12938155
M. Wt: 130.12 g/mol
InChI Key: DWUXHJRDBJFYJW-UHFFFAOYSA-N
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Description

3-Fluorobicyclo[210]pentane-1-carboxylic acid is a fluorinated bicyclic compound with the molecular formula C6H7FO2 It is characterized by a unique bicyclo[210]pentane structure, which includes a fluorine atom and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid typically involves the fluorination of bicyclo[2.1.0]pentane derivatives. One common method is the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This reaction is carried out under anhydrous conditions using reagents such as anhydrous tert-butanol and deionized water . The reaction progress is monitored using techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized bicyclo[2.1.0]pentane derivatives.

Scientific Research Applications

3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and reactivity. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.0]pentane-1-carboxylic acid: Lacks the fluorine atom, resulting in different reactivity and properties.

    3-Chlorobicyclo[2.1.0]pentane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.

    3-Bromobicyclo[2.1.0]pentane-1-carboxylic acid: Contains a bromine atom, which affects its reactivity and applications.

Uniqueness

3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for developing new materials and studying fluorinated analogs in various scientific fields.

Properties

Molecular Formula

C6H7FO2

Molecular Weight

130.12 g/mol

IUPAC Name

3-fluorobicyclo[2.1.0]pentane-1-carboxylic acid

InChI

InChI=1S/C6H7FO2/c7-4-2-6(5(8)9)1-3(4)6/h3-4H,1-2H2,(H,8,9)

InChI Key

DWUXHJRDBJFYJW-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(CC2F)C(=O)O

Origin of Product

United States

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